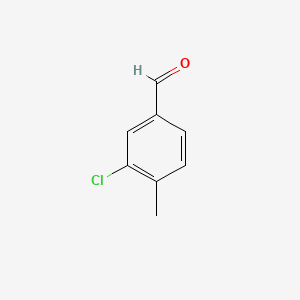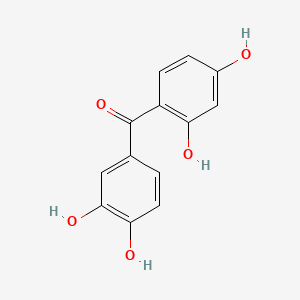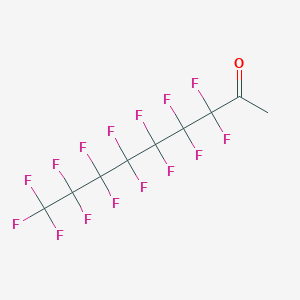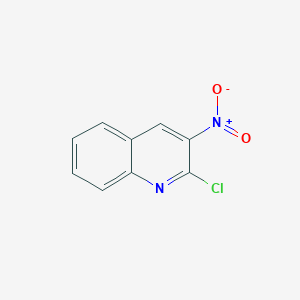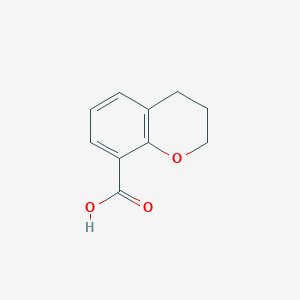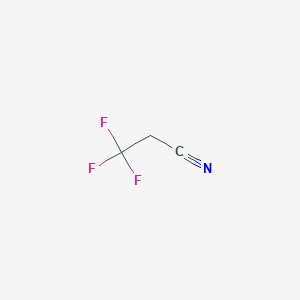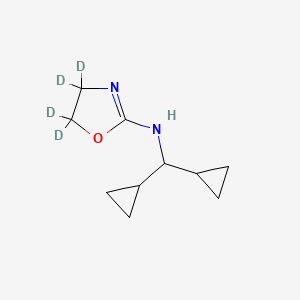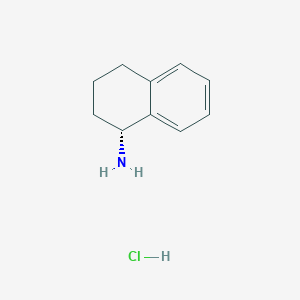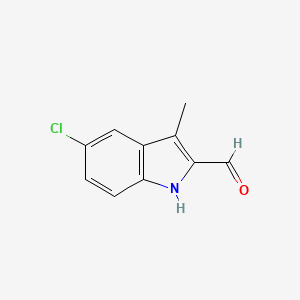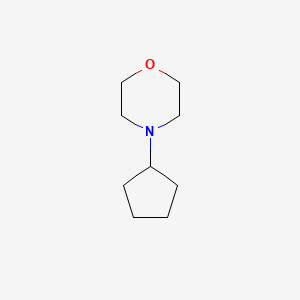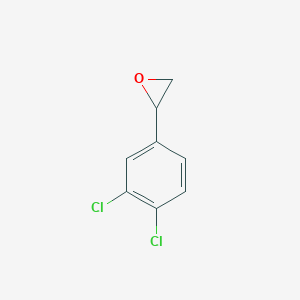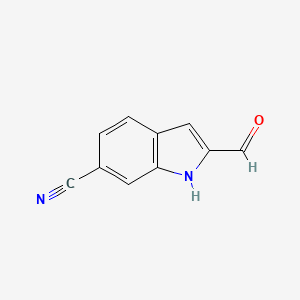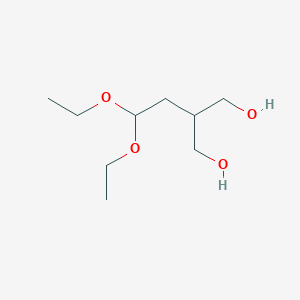
2-(2,2-Diethoxyethyl)-1,3-propanediol
Vue d'ensemble
Description
“(2,2-Diethoxyethyl)benzene” belongs to the class of organic compounds known as benzene and substituted derivatives . It is a sweet, almond, and bluebell tasting compound .
Molecular Structure Analysis
The molecular formula of “(2,2-Diethoxyethyl)benzene” is C12H18O2 . Its molecular weight is 194.27 .Physical And Chemical Properties Analysis
“(2,2-Diethoxyethyl)benzene” is a liquid at room temperature . Its density is predicted to be 0.964±0.06 g/cm3 .Applications De Recherche Scientifique
Summary of the Application
“2-(2,2-Diethoxyethyl)-1,3-propanediol” is a component in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
The hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Results or Outcomes
The results revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Antibacterial Applications
Summary of the Application
“2-(2,2-Diethoxyethyl)-1,3-propanediol” is a component in the synthesis of three organic compounds, which have shown antibacterial properties against seven pathogenic bacteria, including four gram-negative bacteria and three gram-positive bacteria .
Methods of Application or Experimental Procedures
The antibacterial activity was evaluated using the Agar well diffusion method for 0.1% and 0.05% concentrations of each compound . The Minimum Inhibitory Concentration (MIC) was determined by the double dilution method of compounds .
Results or Outcomes
All compounds were highly effective against all pathogenic bacteria. The diameter of inhibition zones were higher in gram-negative bacteria compared to gram-positive bacteria . The MIC values (62.5 μg/mL) was observed against Escherichia coli and Pseudomonas aeruginosa for each organic compound . The MIC value for gram-positive bacteria is 125 μg/mL against Bacillus subtilis for compounds I and II .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,2-diethoxyethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-3-12-9(13-4-2)5-8(6-10)7-11/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZYWLNVGYRMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CO)CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480168 | |
| Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diethoxyethyl)-1,3-propanediol | |
CAS RN |
55387-85-4 | |
| Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

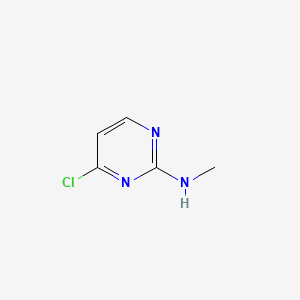
![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)
